molecular formula C9H6BrN B8607705 4-Bromocinnamonitrile

4-Bromocinnamonitrile

Cat. No. B8607705
M. Wt: 208.05 g/mol
InChI Key: LSLREZDNFXMUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849649B2

Procedure details

A 60% suspension of NaH in mineral oil (2.16 g, 54.1 mmol) was suspended in THF (50 ml) and cooled to 0° C. under nitrogen. Diethyl-cyanomethyl phosphonate (8.74 ml, 54.1 mmol) was added dropwise and the whole stirred at 0° C. for 30 min. 4-bromobenzaldehyde (10 g, 54.1 mmol) was then added dropwise as a solution in 20 ml THF, and the mixture allowed to warm to room temperature overnight. The reaction was quenched with water, extracted with EtOAc (3×50 ml), dried (MgSO4) and then filtered and evaporated to a yellow oil. This oil was taken up in a 9:1 mixture of pentane:EtOAc from which the title product crystallised (5.8 g, 52%); 1HNMR (400 MHz, CDCl3) δ: 5.82 (d, 1H), 7.21-7.28 (m, 3H), 7.50 (d, 2H).
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
2.16 g
Type
reactant
Reaction Step Three
Name
Diethyl-cyanomethyl phosphonate
Quantity
8.74 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].P(=O)([O-])O[C:5](CC)(CC)[C:6]#[N:7].[Br:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=O)=[CH:17][CH:16]=1>C1COCC1>[Br:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[CH:5][C:6]#[N:7])=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
2.16 g
Type
reactant
Smiles
Step Four
Name
Diethyl-cyanomethyl phosphonate
Quantity
8.74 mL
Type
reactant
Smiles
P(OC(C#N)(CC)CC)([O-])=O
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the whole stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil
ADDITION
Type
ADDITION
Details
This oil was taken up in a 9:1 mixture of pentane
CUSTOM
Type
CUSTOM
Details
EtOAc from which the title product crystallised (5.8 g, 52%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=C(C=C1)C=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.